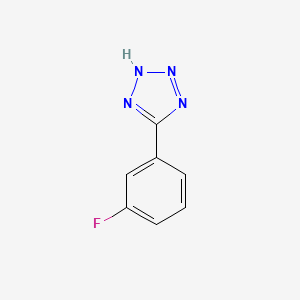

5-(3-fluorophenyl)-1H-tetrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(3-fluorophenyl)-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN4/c8-6-3-1-2-5(4-6)7-9-11-12-10-7/h1-4H,(H,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEYSTLGMSOLFBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00318930 | |

| Record name | 5-(3-fluorophenyl)-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00318930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50907-20-5 | |

| Record name | 50907-20-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338095 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(3-fluorophenyl)-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00318930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(3-fluorophenyl)-2H-1,2,3,4-tetrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 5 3 Fluorophenyl 1h Tetrazole and Analogues

[3+2] Cycloaddition Approaches to 5-Substituted Tetrazoles

The [3+2] cycloaddition reaction between nitriles and azides stands as a primary and highly effective method for the synthesis of 5-substituted-1H-tetrazoles. This transformation involves the combination of a nitrile, which provides two atoms, with an azide (B81097), which contributes three nitrogen atoms, to form the five-membered tetrazole ring. The efficiency and selectivity of this reaction can be significantly influenced by the choice of catalysts and reaction conditions.

Catalytic Systems for Enhanced Efficiency and Regioselectivity

The development of innovative catalytic systems has been instrumental in advancing the synthesis of 5-substituted tetrazoles, leading to improved yields, milder reaction conditions, and enhanced control over the reaction's outcome.

A variety of metal-based catalysts have been explored to facilitate the [3+2] cycloaddition for tetrazole synthesis. Silver (Ag) catalysts, for instance, have been shown to be effective in these reactions.

Copper (Cu) catalysts are also widely employed. Copper(I) iodide (CuI) in combination with a ligand like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been utilized for the synthesis of 5-substituted-1H-tetrazoles from nitriles and sodium azide. This system offers good to excellent yields under relatively mild conditions.

Palladium (Pd) catalysts have also demonstrated utility in tetrazole synthesis. Palladium-catalyzed reactions can proceed efficiently, often with low catalyst loadings.

Cobalt (Co) complexes have emerged as effective catalysts for the synthesis of 5-phenyl-1H-tetrazole from benzonitrile (B105546) and sodium azide in the presence of zinc(II) salts as co-catalysts. These reactions have been shown to proceed with high yields.

Nickel oxide (NiO) nanoparticles represent a more recent advancement in the catalysis of tetrazole synthesis. These nanoparticles have been successfully used as a recyclable catalyst for the synthesis of 5-substituted-1H-tetrazoles, demonstrating high efficiency and the potential for more sustainable processes.

Table 1: Comparison of Metal-Catalyzed [3+2] Cycloaddition Reactions for Tetrazole Synthesis

| Catalyst System | Reactants | Reaction Conditions | Yield | Reference |

| Cobalt complex / ZnCl₂ | Benzonitrile, NaN₃ | DMF, 130°C, 24h | 93% | |

| NiO Nanoparticles | Various nitriles, NaN₃ | DMF, 120°C | High |

In alignment with the principles of green chemistry, several metal-free approaches for the synthesis of 5-substituted-1H-tetrazoles have been developed. These methods aim to reduce the environmental impact associated with metal catalysts. One such approach involves the use of hypervalent iodine reagents, which can activate the nitrile component towards cycloaddition. Another green approach is the use of well-dispersed nickel oxide (NiO) nanoparticles on the surface of amorphous silica (B1680970), which can be recycled multiple times without a significant loss of catalytic activity.

Mechanistic Investigations of Cycloaddition Pathways

Understanding the mechanism of the [3+2] cycloaddition is crucial for optimizing reaction conditions and designing more efficient catalysts. For the cobalt-catalyzed synthesis of 5-phenyl-1H-tetrazole, mechanistic studies suggest that the reaction proceeds through the formation of a zinc-azide species, which then coordinates to the cobalt center. The nitrile then inserts into the Co-N bond, followed by intramolecular cyclization to form the tetrazole ring. Subsequent protonolysis releases the product and regenerates the catalyst.

Multicomponent Reaction (MCR) Strategies for Tetrazole Formation

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, offer a highly efficient route to complex molecules.

Ugi and Passerini Variations

The Ugi and Passerini reactions are powerful MCRs that have been adapted for the synthesis of tetrazole derivatives. In a typical Ugi-azide reaction, an aldehyde or ketone, an amine, an isocyanide, and an azide source (such as trimethylsilyl (B98337) azide) react to form α-aminoacyl-tetrazoles. This one-pot synthesis is highly atom-economical and allows for the rapid generation of diverse tetrazole libraries.

A notable variation involves a one-pot, three-component reaction of an aldehyde, an amine, and sodium azide in the presence of an N-hydroxy-benzotriazole/oxalyl chloride Vilsmeier-type salt to produce 1,5-disubstituted tetrazoles. This method provides good to excellent yields and tolerates a wide range of functional groups.

Integration of Fluorophenyl Moieties in Multicomponent Syntheses

Multicomponent reactions (MCRs) offer a powerful and efficient approach for the synthesis of complex molecules like 5-(3-fluorophenyl)-1H-tetrazole from simple precursors in a single step. These reactions are characterized by high atom economy, reduced waste, and the ability to generate diverse molecular structures. nih.gov

A prominent MCR for synthesizing 5-substituted-1H-tetrazoles involves the reaction of an aromatic aldehyde, hydroxylamine, and sodium azide. nih.gov To produce this compound, 3-fluorobenzaldehyde (B1666160) would serve as the key starting material, integrating the fluorophenyl moiety directly into the final tetrazole structure. This reaction is often facilitated by a catalyst to enhance efficiency and yield. For instance, a novel magnetic nanocatalyst, AlFe₂O₄–MWCNT–TEA–Ni(II), has been developed for this purpose. The reaction proceeds by combining the aromatic aldehyde, hydroxylamine, and sodium azide in a solvent like dimethylformamide (DMF) at a moderately elevated temperature. nih.gov

This MCR approach streamlines the synthesis process, avoiding the multi-step procedures often associated with traditional methods that might start from a nitrile. nih.govorganic-chemistry.org The ability to use readily available aldehydes as substrates makes this a versatile method for creating a library of 5-aryl-1H-tetrazoles.

Table 1: Example of a Multicomponent Reaction for 5-Aryl-1H-Tetrazole Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product |

| Aromatic Aldehyde | Hydroxylamine | Sodium Azide | AlFe₂O₄–MWCNT–TEA–Ni(II) | 5-Aryl-1H-tetrazole |

Regioselective Synthesis of 1-H and 2-H Tautomers

The this compound core exists as two tautomers, the 1-H and 2-H forms. The selective synthesis of derivatives of these tautomers, specifically 1,5- and 2,5-disubstituted tetrazoles, is critical as the biological activity and physicochemical properties of the isomers can differ significantly. nih.gov The regioselectivity of substitution reactions, such as alkylation, is highly dependent on the reaction conditions and the nature of the electrophile.

Generally, the alkylation of 5-substituted-1H-tetrazoles can lead to a mixture of N-1 and N-2 alkylated products. However, methods have been developed to favor one isomer over the other.

Synthesis of 2-H Tautomer Derivatives: The preferential formation of 2,5-disubstituted tetrazoles is often observed under certain conditions. One such method involves the alkylation of 5-substituted tetrazoles via the diazotization of aliphatic amines. organic-chemistry.orgrsc.org This reaction generates a transient alkyl diazonium intermediate that acts as the alkylating agent, leading predominantly to the N-2 alkylated product. organic-chemistry.orgrsc.org Another approach uses superacidic conditions; the alkylation of 5-aryltetrazoles with alcohols in trifluoromethanesulfonic acid (CF₃SO₃H) has been shown to yield 2-alkyl-2H-tetrazoles with high selectivity. researchgate.net Similarly, regioselective N-2 arylation can be achieved using arylboronic acids catalyzed by copper complexes or through reactions with aryldiazonium salts. nih.gov

Synthesis of 1-H Tautomer Derivatives: While the N-2 isomer is often the major product in many alkylation reactions, specific conditions can be tailored to favor the N-1 isomer. The regioselectivity is influenced by factors including the solvent, the nature of the counter-ion, and the alkylating agent itself. For example, the use of specific imidates, like methyl 2,2,2-trichloroacetimidate, has been reported for the regioselective N-1 methylation of 1H-tetrazoles. colab.ws The choice between kinetic and thermodynamic control can also dictate the isomeric ratio, with the N-1 isomer sometimes being the thermodynamically more stable product.

Table 2: Regioselective Synthesis Strategies for Tetrazole Tautomer Derivatives

| Desired Isomer | Synthetic Strategy | Reagents/Conditions | Reference |

| 2,5-Disubstituted | Alkylation via amine diazotization | Aliphatic amine, organic nitrite (B80452) (e.g., 1,3-(2,2-dimethyl)propanedinitrite) | organic-chemistry.org |

| 2,5-Disubstituted | Alkylation in superacid | Alcohol, CF₃SO₃H | researchgate.net |

| 2,5-Disubstituted | Cycloaddition | Arenediazonium salt, trimethylsilyldiazomethane | nih.gov |

| 1,5-Disubstituted | N-methylation | Methyl 2,2,2-trichloroacetimidate | colab.ws |

Derivatization Strategies for this compound

Derivatization of the tetrazole ring nitrogens is a key strategy for modulating the properties of this compound.

N-Alkylation: As discussed previously, the N-alkylation of 5-substituted tetrazoles is a well-studied area, with the primary challenge being the control of regioselectivity between the N-1 and N-2 positions. rsc.org The outcome of the alkylation is influenced by a combination of electronic and steric effects of the substituent at the C-5 position, the nature of the alkylating agent, and the reaction conditions (solvent, temperature, base). researchgate.netcolab.ws For 5-aryltetrazoles, alkylation often yields a mixture of the 1,5- and 2,5-disubstituted isomers. researchgate.net Studies have shown that the ratio of these isomers can be highly variable. For instance, alkylation via the diazotization of aliphatic amines preferentially yields the 2,5-disubstituted tetrazole. organic-chemistry.orgrsc.org In contrast, other methods may provide different selectivities, and a rationale based on the difference between Sₙ1 and Sₙ2 substitution mechanisms of the alkylating agent has been proposed to explain the observed regioselectivity. rsc.org

N-Glycosylation: Glycosylation, the attachment of a carbohydrate moiety, is a crucial modification in drug design, often improving pharmacokinetic properties. acs.orgnih.gov N-glycosides of tetrazoles have been explored, particularly in the context of developing inhibitors for biological targets like sodium-dependent glucose co-transporter 2 (SGLT2). nih.gov The synthesis of tetrazole-bearing N-glycosides can be achieved through multicomponent reactions, such as the Ugi tetrazole reaction, which allows for the incorporation of sugar moieties. acs.org This strategy enables the creation of glycomimetic compounds where the tetrazole ring acts as a bioisostere for other functional groups, combined with the beneficial properties conferred by the sugar.

Further diversification of the this compound scaffold can be achieved by chemical modifications on the fluorophenyl ring. The fluorine atom and the tetrazole ring influence the reactivity of the phenyl ring towards electrophilic and nucleophilic substitution reactions.

While literature specifically detailing functional group interconversions on this compound is not extensive, reactions on analogous structures provide insight into potential transformations. For example, brominated phenyl-tetrazoles are versatile intermediates for cross-coupling reactions. A compound like this compound could potentially undergo further halogenation on the phenyl ring, followed by reactions such as the Suzuki-Miyaura cross-coupling. This would allow for the introduction of a wide variety of aryl or alkyl groups, significantly expanding the chemical space around the core structure.

Other standard aromatic functional group interconversions are also plausible. vanderbilt.edu These could include:

Nitration: Introduction of a nitro group, which can then be reduced to an amine, providing a handle for further functionalization (e.g., amide or sulfonamide formation).

Further Halogenation: Introduction of additional halogen atoms (Cl, Br, I) that can serve as points for cross-coupling reactions.

Sulfonation: Introduction of a sulfonic acid group.

The directing effects of the existing fluorine atom (ortho-, para-directing) and the deactivating tetrazolyl group would need to be considered to predict the regiochemical outcome of these electrophilic substitution reactions.

Reactivity and Mechanistic Studies of 5 3 Fluorophenyl 1h Tetrazole

Prototropic Tautomerism and Acid-Base Equilibria

Tetrazoles, including 5-(3-fluorophenyl)-1H-tetrazole, are known to exhibit prototropic tautomerism, a phenomenon where isomers, known as tautomers, differ in the location of a proton. researchgate.net This dynamic equilibrium is fundamental to understanding the compound's reactivity and its interactions in various chemical systems.

Influence of the 3-Fluorophenyl Substituent on Tetrazole Acidity

The acidity of 5-substituted-1H-tetrazoles is comparable to that of carboxylic acids, with the parent tetrazole having a pKa of 4.9. nih.gov The nature of the substituent at the C5 position significantly influences this acidity. For instance, electron-donating groups like amino groups decrease acidity (pKa of 5-aminotetrazole (B145819) is 6), while strong electron-withdrawing groups like nitro groups increase acidity (pKa of 5-nitrotetrazole is -1). nih.gov

The 3-fluorophenyl group in this compound is expected to influence the tetrazole's acidity through a combination of inductive and resonance effects. The fluorine atom is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I) which can stabilize the resulting tetrazolate anion upon deprotonation. ontosight.ailibretexts.org This stabilization of the conjugate base leads to an increase in the acidity of the parent molecule. libretexts.org The position of the fluorine atom on the phenyl ring is also crucial. In the meta position, the inductive effect is the primary electronic influence, as resonance effects are generally weaker at this position.

The acidity of the N-H bond in 5-substituted 1H-tetrazoles is similar to that of the O-H bond in carboxylic acids at physiological pH. researchgate.net The replacement of a carboxylic acid group with a tetrazole moiety has, in some cases, led to improved biological activity and metabolic stability. researchgate.net

Spectroscopic and Computational Analysis of Tautomeric Forms

NH-unsubstituted tetrazoles can exist in different tautomeric forms, with the most common being the 1H and 2H tautomers. d-nb.info The 5H tautomer is generally considered unstable due to its higher energy. researchgate.net Computational studies, often employing Density Functional Theory (DFT) methods, are instrumental in determining the relative stabilities of these tautomers. ijsr.netresearchgate.net For many 5-substituted tetrazoles, the 1H-tautomer has been found to be more stable than the 2H-tautomer in both the gas and solid phases. researchgate.net

Spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy are vital for experimentally characterizing the tautomeric forms present in different states (solid, solution). researchgate.netfu-berlin.de X-ray crystallography provides definitive evidence of the tautomeric form present in the solid state. d-nb.infofu-berlin.de For example, in the crystal structure of some 2-arylphenyl-1H-tetrazoles, the N-H of the tetrazole forms a hydrogen bond with a nitrogen atom of a neighboring tetrazole ring, creating a one-dimensional hydrogen-bonded network. d-nb.info

Computational analyses also provide insights into the electronic properties of the tautomers, such as their aromaticity. The aromatic character of the tetrazole ring can be influenced by the nature of the substituent at the 5-position. ijsr.net

Ligand-Metal Interactions and Coordination Chemistry Research

The nitrogen-rich tetrazole ring makes 5-substituted tetrazoles, including this compound, excellent ligands in coordination chemistry. researchgate.net They can coordinate to metal ions in various modes, acting as monodentate or bidentate ligands, and can also function as bridging ligands to form polynuclear complexes and coordination polymers. researchgate.net

Formation of Metal-Organic Complexes and Frameworks

The deprotonated form of 5-substituted tetrazoles, the tetrazolate anion, readily forms complexes with a wide range of transition metals. These interactions can lead to the formation of discrete metal-organic complexes or extended structures known as metal-organic frameworks (MOFs). nih.gov The resulting structures are often influenced by factors such as the metal ion, the co-ligands present, and the reaction conditions. For instance, the use of auxiliary ligands like bipyridines can significantly impact the final architecture of the coordination polymer. lookchem.com

The coordination can occur through different nitrogen atoms of the tetrazole ring, and in some cases, with other donor atoms present in the substituent. rsc.orgrsc.org This versatility in coordination modes contributes to the structural diversity of the resulting metal complexes. rsc.org The study of these complexes is an active area of research, with potential applications in areas such as magnetism and fluorescence. lookchem.comrsc.org

Role as a Ligand in Catalytic Systems

While the primary focus of coordination chemistry research with tetrazole ligands has often been on the synthesis and characterization of novel structures, their application in catalysis is also an area of interest. The electronic properties of the metal center can be tuned by the coordinated ligands, which in turn can influence its catalytic activity. For example, cobalt(II) complexes containing tetradentate ligands have been used to catalyze the synthesis of 5-substituted 1H-tetrazoles. researchgate.net The specific role of this compound as a ligand in catalytic systems is a more specialized area of research. The electron-withdrawing nature of the 3-fluorophenyl group could potentially modulate the electron density at the metal center, thereby influencing its catalytic performance in various reactions.

Biological Activity and Structure Activity Relationship Sar of 5 3 Fluorophenyl 1h Tetrazole Derivatives

Antihypertensive Activity and Associated Mechanisms

The quest for novel antihypertensive agents has led to the investigation of 5-(3-fluorophenyl)-1H-tetrazole derivatives, which have shown promise in modulating blood pressure through various mechanisms.

Nitric Oxide/cGMP Pathway Modulation

Research has highlighted the role of the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) pathway in the antihypertensive effects of certain this compound derivatives. A notable example is the pyrazole (B372694) derivative, 5-(1-(3-fluorophenyl)-1H-pyrazol-4-yl)-2H-tetrazole (LQFM-21). Studies have demonstrated its ability to reduce mean arterial pressure and heart rate in spontaneously hypertensive rats. nih.govresearchgate.netnih.gov The vasodilatory action of LQFM-21 is attributed to its ability to induce an endothelium-dependent relaxation in isolated aortic rings. This effect was significantly attenuated by inhibitors of nitric oxide synthase (L-NAME) and guanylyl cyclase (ODQ), suggesting a direct involvement of the NO/cGMP pathway in its antihypertensive and vasodilator effects. nih.govresearchgate.net Furthermore, the blockade of muscarinic receptors with atropine (B194438) also diminished the cardiovascular effects of LQFM-21, indicating a complex mechanism that also involves muscarinic receptor activation. nih.gov

Anticancer and Anti-proliferative Effects

The tetrazole moiety is recognized as a valuable pharmacophore in the design of novel anticancer agents. nih.gov Its metabolic stability and ability to act as a bioisostere for other functional groups make it an attractive component in the development of new therapeutic candidates. nih.govresearchgate.net

Tubulin Polymerization Inhibition and Microtubule Destabilization

One of the key mechanisms through which tetrazole derivatives exert their anticancer effects is by interfering with microtubule dynamics. Several studies have identified tetrazole-containing compounds as potent inhibitors of tubulin polymerization. nih.govnih.govresearchgate.netdntb.gov.uaafricaresearchconnects.com These agents can disrupt the formation of the mitotic spindle, leading to cell cycle arrest, primarily in the G2/M phase, and subsequent apoptosis. nih.govnih.gov While direct studies on this compound are scarce, research on other tetrazole derivatives provides strong evidence for this mechanism. For example, novel 5-pyridyl-tetrazol-1-yl-indole derivatives have been synthesized and shown to have remarkable antimitotic effects by targeting tubulin. nih.gov Similarly, a novel pyrazole derivative demonstrated potent anticancer cytotoxicity by inhibiting tubulin polymerization in triple-negative breast cancer cells. nih.gov

Detailed Mechanism of Action Studies

The anticancer mechanism of tetrazole derivatives is multifaceted and can vary depending on the specific structure of the compound and the type of cancer cell. researchgate.net Beyond tubulin inhibition, other proposed mechanisms include the targeting of efflux pumps, inhibition of angiogenesis, and downregulation of key cellular proteins like Ki-67. researchgate.net Tetrazole analogs can also influence the expression of proteins involved in apoptosis, such as those in the Bcl-2 family and caspases, thereby promoting programmed cell death. researchgate.net However, detailed mechanistic studies specifically for this compound derivatives are still needed to fully elucidate their mode of anticancer action.

Other Pharmacological Activities of Fluorophenyl Tetrazoles

In addition to their antihypertensive and anticancer properties, derivatives of fluorophenyl tetrazole exhibit a range of other pharmacological activities.

Anti-inflammatory and Analgesic Activity: A triazole-tetrazole hybrid, 5-[1-(4-fluorphenyl)-1H-1,2,3-triazol-4-yl]-1H-tetrazole (LQFM-096), has been shown to possess significant analgesic and anti-inflammatory effects. Its mechanism involves the modulation of the opioid/KATP pathway and a reduction in pro-inflammatory mediators such as TNF-α and PGE2. nih.gov

Antimicrobial Activity: Several 5-substituted aryl 1H-tetrazole derivatives have demonstrated antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. nih.gov Some of these compounds have shown a synergistic effect when combined with the antibiotic trimethoprim. nih.gov The introduction of a tetrazole moiety into other antimicrobial scaffolds has also been shown to enhance their activity. nih.gov

Anticonvulsant Activity: The tetrazole nucleus is a feature of various compounds with central nervous system activity. Studies on 5-substituted 1H-tetrazoles have revealed significant anticonvulsant properties in preclinical models, such as the pentylenetetrazole-induced seizure test. researchgate.netresearchgate.netnih.gov While specific data on this compound is limited, the general class of fluorophenyl-containing heterocyclic compounds has been investigated for anticonvulsant potential. amanote.comnih.gov

Anti-inflammatory and Analgesic Properties

Derivatives of 5-phenyl-1H-tetrazole have demonstrated notable anti-inflammatory and analgesic effects. For instance, a series of 1-[5-(substituted phenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]-5-phenyl-1H-tetrazoles exhibited a range of anti-inflammatory activity, with some compounds showing potency comparable to the standard drug ibuprofen. nih.gov Another study highlighted a tetrazole derivative, compound 61, as the most potent anti-inflammatory agent within its series when evaluated using the carrageenan-induced rat paw edema model, with diclofenac (B195802) sodium as the reference drug. nih.gov Similarly, certain tetrazolo[1,5-a]quinoline (B14009986) derivatives have shown anti-inflammatory activity comparable to indomethacin. nih.gov

In the realm of pain management, tetrazole derivatives have also shown promise. A study on novel tetrazole derivatives revealed significant analgesic activity in the tail-flick test. ymerdigital.com The analgesic potential of these compounds underscores the therapeutic versatility of the tetrazole scaffold. The mechanism of action for the analgesic and anti-inflammatory effects of some tetrazole derivatives involves the modulation of various biological targets. For example, the compound 5-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1H-tetrazole (LQFM-096) has been shown to reduce pain and inflammation by interacting with opioid receptors, ASICs, and TRPV1 channels, as well as by decreasing levels of pro-inflammatory mediators like TNF-α and PGE2. nih.gov

Antimicrobial and Antiviral Potential

The antimicrobial and antiviral properties of this compound derivatives have been a subject of investigation. Studies have shown that some 5-substituted aryl 1H-tetrazole derivatives exhibit significant antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. nih.gov Notably, a synergistic effect was observed when these tetrazole compounds were used in combination with trimethoprim, suggesting a potential avenue for developing new antibacterial agents. nih.gov

In the context of antiviral research, tetrazole derivatives have been explored for their activity against various viruses. For example, 5-(phosphonomethyl)-1H-tetrazole and related compounds were investigated for their ability to inhibit the replication of Herpes Simplex Viruses-1 and -2. nih.gov These compounds were also tested for their inhibitory effects on the DNA polymerases of these viruses and the RNA transcriptase activity of influenza A virus. nih.gov

Enzyme Inhibition Studies (e.g., Tyrosinase, Phosphodiesterase-3)

Derivatives of 5-substituted-1H-tetrazole have been identified as effective enzyme inhibitors, particularly against tyrosinase. Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is of interest in the development of treatments for hyperpigmentation disorders. A study on various 5-substituted-1H-tetrazole derivatives demonstrated their potential as tyrosinase inhibitors. ias.ac.in The inhibitory mechanism is thought to involve the chelation of copper ions within the active site of the metalloenzyme by the tetrazole ring. ias.ac.in Among the synthesized compounds, 3-(3,4-dichlorophenyl)-2-(1H-tetrazol-5-yl)acrylonitrile was found to be the most potent tyrosinase inhibitor. ias.ac.in

While specific studies on the inhibition of phosphodiesterase-3 by this compound derivatives are not detailed in the provided results, the broader class of tetrazole-containing compounds has been investigated for the inhibition of various enzymes, highlighting the potential for these derivatives to be explored in this area.

Bioisosteric Utility and Metabolic Stability in Pharmaceutical Research

The tetrazole moiety is a well-established bioisostere, a functional group that can replace another with similar physical or chemical properties to enhance a drug's pharmacological profile. researchgate.net Molecules incorporating tetrazole fragments often exhibit increased resistance to metabolic degradation and chemical oxidation. ias.ac.in

Carboxylic Acid Bioisosterism

The 1H-tetrazole ring is a classic and widely used bioisosteric replacement for the carboxylic acid group. researchgate.netnih.gov This is attributed to their similar pKa values (around 4.5-4.9), planarity, and ability to participate in hydrogen bonding. nih.govcambridgemedchemconsulting.com The tetrazole group, however, is slightly larger than a carboxylic acid and its hydrogen-bond environment extends further from the core of the molecule. nih.govcambridgemedchemconsulting.com This subtle difference can sometimes lead to improved potency, as seen in the angiotensin II receptor antagonist losartan, where the tetrazole-containing compound is tenfold more potent than its carboxylic acid analogue. nih.gov The metabolic stability of tetrazoles is also a key advantage; they can undergo N-glucuronidation, but these conjugates are less chemically reactive than the O-glucuronides formed from carboxylic acids, which have been associated with toxicity. nih.gov

cis-Amide Bioisosterism

Five-membered nitrogen-containing heterocycles, including tetrazoles, have been explored as mimics of the amide bond to improve the pharmacological properties of peptides and other drug-like molecules. nih.gov These heterocycles can offer similar size, polarity, and planarity to an amide bond and can act as hydrogen bond acceptors. nih.gov Specifically, 1,5-disubstituted 1,2,3-triazoles, which share structural similarities with tetrazoles, are considered bioisosteres of cis-amide bonds. nih.gov This replacement can confer resistance to proteolytic degradation and lock the molecule into a specific conformation, which can be beneficial for receptor binding. nih.gov

Computational and Theoretical Investigations of 5 3 Fluorophenyl 1h Tetrazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the molecular properties of 5-(3-fluorophenyl)-1H-tetrazole. These computational methods provide insights into the molecule's electronic structure, reactivity, and conformational preferences, complementing experimental data.

Density Functional Theory (DFT) is a robust computational method used to investigate the ground-state electronic properties of molecules. For phenyltetrazole derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to determine the optimized molecular geometry, including bond lengths and angles. researchgate.netnih.gov These calculations reveal the intricate details of the molecule's three-dimensional shape and the nature of its chemical bonds.

Table 1: Representative Calculated Structural Parameters for Phenyl-Tetrazole Scaffolds Note: This table is based on data from closely related phenyl-tetrazole structures as a proxy for this compound.

| Parameter | Typical Calculated Value | Description |

|---|---|---|

| C-N (tetrazole ring) | ~1.32 - 1.38 Å | Bond lengths within the tetrazole ring, indicating partial double bond character. |

| N-N (tetrazole ring) | ~1.30 - 1.37 Å | Nitrogen-nitrogen bond distances within the heterocyclic system. |

| C-C (phenyl-tetrazole link) | ~1.47 Å | The single bond connecting the phenyl and tetrazole rings. |

Frontier Molecular Orbital (FMO) theory is essential for understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.netajchem-a.com The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. ajchem-a.com For tetrazole derivatives, the HOMO is typically distributed over the π-system of the entire molecule, while the LUMO is also delocalized across both rings. researchgate.net

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. uni-muenchen.de It is used to predict sites for electrophilic and nucleophilic attack. researchgate.netwalisongo.ac.id In an MEP map, regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are attractive to nucleophiles. walisongo.ac.idwolfram.com For this compound, the most negative potential is expected to be localized around the nitrogen atoms of the tetrazole ring, particularly N3 and N4, making them the primary sites for hydrogen bonding and interactions with electrophiles. uni-muenchen.de The hydrogen atom on the tetrazole ring (N1-H) and the hydrogen atoms on the phenyl ring would exhibit a positive electrostatic potential.

Table 2: Calculated Electronic Properties from DFT for Analogous Tetrazole Compounds Note: Values are illustrative and based on published data for similar aromatic tetrazoles.

| Property | Typical Calculated Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.5 to -7.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.5 to -2.5 eV | Indicates electron-accepting capability. |

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze how a small molecule (ligand), such as this compound, interacts with a biological macromolecule, typically a protein.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. researchgate.netnih.gov This technique is crucial in drug discovery for screening virtual libraries of compounds against a specific protein target. For 5-substituted 1H-tetrazoles, docking studies have been performed to investigate their potential as inhibitors for various enzymes, such as cyclooxygenase (COX), protein arginine methyltransferase 1 (PRMT1), and ABL kinase. researchgate.netnih.govnih.gov The process involves preparing the 3D structures of both the ligand and the protein receptor. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's active site, scoring each pose based on a force field that estimates the binding energy. researchgate.net

The results of molecular docking simulations provide detailed insights into the binding mode of the ligand. This includes identifying the specific amino acid residues in the protein's active site that interact with the ligand and the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces). researchgate.net For example, in docking studies of tetrazole derivatives with COX-2, the nitrogen atoms of the tetrazole ring are often found to form crucial hydrogen bonds with residues like Tyr355, His90, and Gln192. researchgate.net The phenyl ring typically engages in hydrophobic or π–π stacking interactions with nonpolar residues within the binding pocket.

The docking score, usually expressed in kcal/mol, provides a quantitative estimate of the binding affinity. A lower (more negative) score generally indicates a more favorable binding interaction. These predicted affinities and interaction patterns help rationalize the structure-activity relationships of a series of compounds and guide the design of more potent and selective inhibitors. nih.gov

Table 3: Example of Predicted Interactions for a Tetrazole Ligand in a Protein Active Site (COX-2) Note: This table is based on a representative docking study of a 5-substituted 1H-tetrazole.

| Interacting Residue | Interaction Type | Part of Ligand Involved |

|---|---|---|

| Tyr355 | Hydrogen Bond | Tetrazole Ring Nitrogen |

| His90 | Hydrogen Bond | Tetrazole Ring Nitrogen |

| Gln192 | Hydrogen Bond | Tetrazole Ring Nitrogen |

| Ser530 | Van der Waals | Phenyl Ring |

Crystal Structure Analysis and Intermolecular Interactions

X-ray crystallography provides definitive information about the three-dimensional arrangement of molecules in the solid state. This analysis is crucial for understanding the molecule's conformation and the non-covalent interactions that govern its crystal packing.

While the specific crystal structure of this compound is not detailed in the provided search results, analysis of closely related substituted phenyl-tetrazoles reveals common structural motifs. ru.nl The molecule's conformation in the solid state is often non-planar, with a significant dihedral angle between the phenyl and tetrazole rings. ru.nl

Intermolecular interactions are key to the formation of the crystal lattice. In the crystal structures of 1H-tetrazoles, the most prominent interaction is typically a strong N-H···N hydrogen bond. ru.nlnih.gov These hydrogen bonds often link molecules into dimers or infinite one-dimensional chains. ru.nl Additionally, weaker interactions such as C-H···N, π–π stacking between aromatic rings, and polar-π interactions play a significant role in stabilizing the three-dimensional supramolecular architecture. ru.nlnih.govimedpub.com The interplay of these forces dictates the final crystal packing arrangement. For instance, studies on 2-arylphenyl-1H-tetrazoles have shown that the NH of one tetrazole ring forms a hydrogen bond with a nitrogen atom of a neighboring tetrazole, with an average N-H···N distance of about 1.90 Å. ru.nl

Table 4: Common Intermolecular Interactions in Phenyl-Tetrazole Crystal Structures

| Interaction Type | Description | Typical Distance |

|---|---|---|

| N-H···N Hydrogen Bond | A strong, directional interaction linking tetrazole rings of adjacent molecules. ru.nl | 1.9 - 2.2 Å |

| π–π Stacking | Parallel-displaced or T-shaped stacking between phenyl and/or tetrazole rings. nih.gov | 3.3 - 3.8 Å (centroid-centroid) |

| C-H···π Interaction | A weak hydrogen bond between a C-H group and the π-electron cloud of an aromatic ring. | 2.5 - 2.9 Å |

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties such as dnorm (normalized contact distance), shape index, and curvedness onto the molecular surface, a detailed picture of the crystal packing environment can be obtained. For this compound, this analysis elucidates the nature and relative importance of various non-covalent contacts that stabilize the solid-state structure.

The primary interactions governing the crystal structure are anticipated to be N—H···N, C—H···N, and F···H contacts. The Hirshfeld surface analysis for similar tetrazole structures reveals that N···H/H···N contacts are often the most dominant, typically accounting for a significant percentage of the total surface area. nih.govnih.gov Contacts involving fluorine, such as F···H/H···F, also make a substantial contribution, highlighting the role of the fluorine substituent in directing the crystal packing. nih.gov Other notable interactions include H···H, C···H/H···C, and C···C contacts, the latter of which are indicative of π–π stacking. nih.govnih.gov

Table 1: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Interaction Type | Predicted Contribution (%) | Description |

|---|---|---|

| N···H / H···N | 20 - 30% | Represents the primary N—H···N hydrogen bonding between tetrazole rings. nih.govnih.gov |

| F···H / H···F | 10 - 15% | Highlights the significant role of the fluorine atom in forming intermolecular contacts. nih.gov |

| H···H | 10 - 20% | Represents van der Waals contacts between hydrogen atoms on the peripheries of the molecules. nih.gov |

| C···H / H···C | 5 - 10% | Indicates weaker C—H···π and other carbon-hydrogen interactions. nih.gov |

| C···C | 5 - 10% | Corresponds to π–π stacking interactions between the phenyl and/or tetrazole rings. nih.gov |

| Other (N···C, F···N, etc.) | < 5% | Minor contributions from other possible van der Waals contacts. nih.gov |

Hydrogen Bonding and π-Stacking Interactions in Solid State

Hydrogen Bonding: The primary hydrogen bonding motif in 5-substituted-1H-tetrazoles involves the acidic proton of one tetrazole ring (N-H) acting as a donor and a nitrogen atom of an adjacent tetrazole ring acting as an acceptor. nih.govru.nl This typically results in the formation of robust N—H···N hydrogen bonds. These interactions can link molecules into centrosymmetric dimers, forming characteristic R²₂(8) ring motifs, or extend into one-dimensional chains. nih.goviucr.org In addition to the strong N—H···N bonds, weaker C—H···N interactions, where the aromatic C-H groups act as donors to the tetrazole nitrogen atoms, are also expected to contribute to the stability of the crystal lattice, weaving the primary chains into a more complex three-dimensional framework. nih.gov

π-Stacking Interactions: Aromatic systems like the phenyl and tetrazole rings in this compound facilitate π–π stacking interactions. nih.govnih.gov These interactions occur when the planar aromatic rings of adjacent molecules align in a parallel or offset face-to-face orientation. The centroid-to-centroid distance between stacked rings is typically in the range of 3.5 to 4.5 Å. nih.govru.nl In the solid state of this compound, π-stacking is expected between the fluorophenyl rings of neighboring molecules and potentially between the phenyl and tetrazole rings. These interactions contribute significantly to the cohesion of the crystal structure, often linking the hydrogen-bonded chains or layers together. nih.goviucr.org The presence of these interactions can be identified on the Hirshfeld surface as distinct red and blue triangular regions on the shape-index map. nih.gov

Prediction of Spectroscopic Properties (NMR, IR, Mass Spectrometry)

Computational chemistry methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules. growingscience.com These predictions serve as a valuable tool for structural elucidation and for interpreting experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicted ¹H and ¹³C NMR chemical shifts for this compound can be calculated using computational models. The ¹H NMR spectrum is expected to show a downfield signal for the acidic N-H proton of the tetrazole ring, typically above 15 ppm in a non-protic solvent like DMSO-d₆. mdpi.com The protons on the 3-fluorophenyl ring will appear in the aromatic region (7-8 ppm), with their chemical shifts and coupling patterns influenced by the electron-withdrawing nature of both the fluorine atom and the tetrazole ring.

The ¹³C NMR spectrum will display distinct signals for the carbon atoms of the tetrazole and fluorophenyl rings. The carbon atom of the tetrazole ring (C5) is expected to appear significantly downfield. The carbons of the fluorophenyl ring will show characteristic shifts, with the carbon directly bonded to the fluorine atom (C3') exhibiting a large one-bond ¹³C-¹⁹F coupling constant.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

|---|---|---|---|

| NH (Tetrazole) | ~16.0 | - | Broad singlet, highly deshielded. mdpi.com |

| C5 (Tetrazole) | - | ~154 | Quaternary carbon of the tetrazole ring. mdpi.com |

| C1' | - | ~126 | Carbon attached to the tetrazole ring. |

| C2' | ~7.9 (dd) | ~125 | Proton is ortho to the tetrazole substituent. |

| C3' | - | ~162 (d, ¹JCF ≈ 245 Hz) | Carbon bonded to fluorine, shows large C-F coupling. mdpi.com |

| C4' | ~7.5 (td) | ~115 (d, ²JCF ≈ 21 Hz) | Proton is para to the fluorine atom. |

| C5' | ~7.6 (m) | ~131 (d, ³JCF ≈ 8 Hz) | - |

| C6' | ~7.8 (m) | ~119 (d, ²JCF ≈ 22 Hz) | - |

Infrared (IR) Spectroscopy: The predicted IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its functional groups. A broad absorption band in the high-frequency region (3000-3500 cm⁻¹) is characteristic of the N-H stretching vibration of the tetrazole ring. The C-H stretching vibrations of the aromatic ring typically appear just above 3000 cm⁻¹. The region between 1300 and 1650 cm⁻¹ is complex, containing stretching vibrations of the C=C bonds in the phenyl ring and the C=N and N=N bonds of the tetrazole ring. pnrjournal.comresearchgate.net A strong band corresponding to the C-F stretching vibration is expected in the 1100-1250 cm⁻¹ region.

Table 3: Predicted Characteristic IR Frequencies

| Frequency Range (cm⁻¹) | Vibrational Mode |

|---|---|

| 3000 - 3500 | N-H stretch (tetrazole ring) researchgate.net |

| 3050 - 3150 | Aromatic C-H stretch |

| 1450 - 1620 | Aromatic C=C ring stretch |

| 1340 - 1640 | C=N and N=N stretch (tetrazole ring) pnrjournal.com |

| 1100 - 1250 | C-F stretch mdpi.com |

| 900 - 1200 | Tetrazole ring vibrations pnrjournal.com |

Mass Spectrometry: The predicted mass spectrum of this compound under electron ionization (EI) would show a prominent molecular ion [M]⁺ peak. The fragmentation of tetrazole derivatives is well-characterized and often involves the elimination of a molecule of nitrogen (N₂), leading to a significant [M-28]⁺ fragment. mdpi.comnih.gov This is a hallmark fragmentation pathway for the tetrazole core. Subsequent fragmentation would involve the fluorophenyl moiety. Cleavage can lead to the formation of the fluorophenyl cation or related fragments.

Table 4: Predicted Major Fragments in Mass Spectrometry

| Predicted m/z | Fragment Ion Structure | Fragmentation Pathway |

|---|---|---|

| 178 | [C₇H₅FN₄]⁺ | Molecular Ion (M⁺) |

| 150 | [C₇H₅FN₂]⁺ | Loss of N₂ from the molecular ion. mdpi.com |

| 95 | [C₆H₄F]⁺ | Fluorophenyl cation, resulting from cleavage of the C-C bond between the rings. |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-(2-fluorophenyl)-1H-tetrazole-5(4H)-thione |

Future Research Directions and Translational Perspectives for 5 3 Fluorophenyl 1h Tetrazole

Development of Novel and Sustainable Synthetic Routes Adhering to Green Chemistry Principles

The synthesis of tetrazole derivatives, including 5-(3-fluorophenyl)-1H-tetrazole, has traditionally involved methods that are now being re-evaluated through the lens of green chemistry. benthamdirect.combenthamdirect.com The goal is to develop more environmentally benign and sustainable synthetic protocols. benthamdirect.com

A common route to this compound involves the [3+2] cycloaddition reaction of 3-fluorobenzonitrile (B1294923) with an azide (B81097) source, often followed by acidification. ontosight.aimdpi.com Future research is focused on optimizing this process to minimize waste, reduce the use of hazardous reagents, and improve energy efficiency. Key areas of exploration include:

Catalyst Development: The use of heterogeneous catalysts, such as nanomaterials, is a promising avenue. rsc.orgrsc.org These catalysts offer advantages like high surface area-to-volume ratios, easy recovery, and reusability, contributing to a more sustainable process. rsc.org For instance, palladium nanoparticles entrapped in an aluminum hydroxide (B78521) matrix have been successfully used for the synthesis of 5-substituted-1H-tetrazole derivatives. ias.ac.in Similarly, silica (B1680970) sulfuric acid has been shown to be an effective and reusable catalyst for the synthesis of 5-substituted 1H-tetrazoles. mdpi.com

Alternative Reaction Media: Research is moving towards the use of greener solvents, such as water or solvent-free conditions, to replace traditional organic solvents like DMF. benthamdirect.comdntb.gov.ua Water-mediated and solvent-free methodologies are being increasingly explored for tetrazole synthesis. benthamdirect.com

Flow Chemistry: Continuous-flow microreactors offer a safer and more efficient alternative to batch synthesis, especially when dealing with potentially hazardous reagents like azides. scispace.comcapes.gov.br This technology minimizes risk by using small quantities of reagents at any given time and allows for precise control over reaction conditions. scispace.com

Multicomponent Reactions (MCRs): MCRs are atom-economical processes that combine three or more reactants in a single step to form a complex product, thereby reducing the number of synthetic steps and minimizing waste. benthamdirect.com The Ugi-azide reaction is a notable example of a four-component reaction used in tetrazole synthesis. benthamdirect.com

| Green Chemistry Approach | Key Advantages | Relevant Research |

| Nanocatalysis | High efficiency, reusability, reduced waste | Palladium nanoparticles, Silica sulfuric acid mdpi.comrsc.orgrsc.orgias.ac.in |

| Green Solvents | Reduced environmental impact, improved safety | Water-mediated and solvent-free synthesis benthamdirect.comdntb.gov.ua |

| Flow Chemistry | Enhanced safety, scalability, precise control | Continuous-flow microreactors scispace.comcapes.gov.br |

| Multicomponent Reactions | Atom economy, step efficiency, reduced byproducts | Ugi-azide reaction benthamdirect.combenthamdirect.com |

Table 1: Sustainable Synthetic Strategies for Tetrazole Derivatives

Exploration of Undiscovered Biological Targets and Therapeutic Applications

The tetrazole moiety is a well-established pharmacophore in medicinal chemistry, often serving as a bioisostere for carboxylic acids. lifechemicals.comresearchgate.net While some tetrazole derivatives have known therapeutic applications, the full biological potential of this compound remains largely untapped. rsc.orgsioc-journal.cn

Future research in this area will likely focus on:

Broad-Spectrum Biological Screening: Systematic screening of this compound and its derivatives against a wide array of biological targets is crucial. This could uncover novel activities in areas such as oncology, infectious diseases, and inflammatory conditions. smolecule.comontosight.ai Tetrazole derivatives have already shown promise as anticancer, antibacterial, and antifungal agents. rsc.orgnih.gov

Target Identification and Validation: For any identified biological activity, the next step is to pinpoint the specific molecular target. Techniques like molecular docking and affinity chromatography can be employed to identify the protein or enzyme with which the compound interacts. For example, a pyrazole-tetrazole hybrid has been shown to inhibit alpha-amylase, a target for diabetes treatment. mdpi.com

Structure-Activity Relationship (SAR) Studies: Once a lead compound and its target are identified, SAR studies will be essential to optimize its potency and selectivity. This involves synthesizing and testing a series of analogs with systematic structural modifications.

| Potential Therapeutic Area | Rationale | Supporting Evidence for Tetrazoles |

| Anticancer | Inhibition of key signaling pathways | Inhibition of β-catenin/T-cell factor interactions, TrxR1 nih.gov |

| Antihypertensive | Modulation of the cardiovascular system | Losartan and other sartans are tetrazole-containing drugs lifechemicals.comnih.gov |

| Anti-inflammatory | Reduction of inflammatory mediators | Inhibition of carrageenan-induced edema and pleurisy nih.gov |

| Antibacterial | Targeting essential bacterial enzymes | Inhibition of MurB, a key enzyme in peptidoglycan biosynthesis nih.gov |

Table 2: Potential Therapeutic Applications of this compound Derivatives

Advanced Material Science Applications and Functional Polymer Development

The unique chemical properties of the tetrazole ring, such as its high nitrogen content and ability to coordinate with metal ions, make it an attractive building block for advanced materials. rsc.orglifechemicals.com

Future research directions in material science for this compound include:

High-Energy Materials: The high nitrogen content of tetrazoles contributes to a high enthalpy of formation, a key characteristic of energetic materials. sioc-journal.cn Research could explore the synthesis of energetic polymers or coordination compounds incorporating the this compound moiety.

Functional Polymers: Incorporating this compound into polymer backbones could lead to materials with novel properties. For instance, microporous organic polymers containing tetrazole fragments have shown high efficacy and selectivity in CO2 capture. lifechemicals.com

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms of the tetrazole ring can act as ligands to coordinate with metal ions, forming coordination polymers and MOFs. lifechemicals.com These materials have potential applications in gas storage, catalysis, and sensing.

| Material Type | Potential Application | Key Property of Tetrazole Moiety |

| High-Energy Materials | Propellants, explosives | High nitrogen content, high enthalpy of formation rsc.orgsioc-journal.cn |

| Functional Polymers | Gas capture, separation membranes | Porosity, specific binding interactions lifechemicals.com |

| Metal-Organic Frameworks (MOFs) | Gas storage, catalysis, sensing | Coordination with metal ions lifechemicals.com |

Table 3: Advanced Material Applications of Tetrazole-Based Compounds

Integration of Artificial Intelligence and Machine Learning in Compound Design and Discovery

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery and materials science. nih.govnih.gov For a compound like this compound, these computational tools can significantly accelerate research and development.

Key applications of AI and ML include:

Predictive Modeling: ML models can be trained on existing data to predict various properties of new, unsynthesized derivatives of this compound. nih.gov This includes predicting biological activity, physicochemical properties, and toxicity, thereby guiding the selection of the most promising candidates for synthesis.

De Novo Design: Generative AI models can design entirely new molecules with desired properties. youtube.com By providing the model with a set of target properties, it can generate novel tetrazole derivatives that are predicted to be active and have favorable drug-like characteristics.

Retrosynthesis Prediction: AI tools can assist in planning the synthesis of complex molecules by suggesting viable synthetic routes. youtube.com This can save significant time and resources in the laboratory.

Virtual Screening: Large virtual libraries of tetrazole derivatives can be rapidly screened against a biological target using computational docking and ML-based scoring functions to identify potential hits. nih.govnih.gov

| AI/ML Application | Description | Impact on Research |

| Predictive Modeling | Predicting properties of virtual compounds | Prioritization of synthetic targets, reduced experimental cost nih.gov |

| De Novo Design | Generating novel molecular structures with desired properties | Exploration of new chemical space, discovery of innovative compounds youtube.com |

| Retrosynthesis Prediction | Proposing efficient synthetic routes | Accelerated synthesis planning, improved efficiency youtube.com |

| Virtual Screening | Computationally screening large compound libraries | Rapid identification of potential hits, focused experimental testing nih.govnih.gov |

Table 4: Role of AI and Machine Learning in the Development of this compound Derivatives

Q & A

Q. What are the optimal synthetic routes for 5-(3-fluorophenyl)-1H-tetrazole, and how can reaction yields be improved?

The synthesis of this compound typically employs the Huisgen cycloaddition of azides with nitriles. A solvent-free method using nano-TiCl₄·SiO₂ as a catalyst achieves high yields (~85%) under mild conditions (80°C, 3 hours) . Alternative protocols involve PEG-400 as a green solvent with Bleaching Earth Clay (pH 12.5) at 70–80°C, enabling efficient coupling and isolation via ice-water precipitation . Yield optimization focuses on catalyst loading (10 wt%), stoichiometric control of aryl nitriles, and azide sources (e.g., NaN₃). Purification by recrystallization in aqueous acetic acid enhances product purity (>95%) .

Q. How are structural and purity analyses performed for this compound?

Characterization relies on:

- FT-IR : Identification of the tetrazole ring (C=N stretch at ~1600 cm⁻¹, N–H bend at ~3400 cm⁻¹) and fluorophenyl C–F vibrations (1090–1150 cm⁻¹) .

- ¹H NMR : Aromatic protons (δ 7.2–7.8 ppm, multiplet for 3-fluorophenyl) and tetrazole NH (δ 10–12 ppm, broad singlet) .

- HPLC-MS : Confirmation of molecular ion peaks (m/z 179.05 [M+H]⁺) and purity assessment (>95%) via reverse-phase chromatography .

Advanced Research Questions

Q. What mechanistic insights exist for the cycloaddition reaction forming the tetrazole ring?

The Huisgen reaction involves a concerted [3+2] cycloaddition between aryl nitriles and sodium azide. Computational studies (DFT) reveal a planar transition state with partial charge transfer from the azide to the nitrile. Substituents like the 3-fluorophenyl group stabilize the transition state via electron-withdrawing effects, accelerating the reaction . Kinetic studies show pseudo-first-order dependence on nitrile concentration, with activation energies ~60–70 kJ/mol under catalytic conditions .

Q. How does fluorination at the 3-position of the phenyl ring influence bioactivity?

Fluorine enhances metabolic stability and lipophilicity (logP ~1.8), improving membrane permeability. In vitro assays demonstrate that this compound derivatives inhibit cyclooxygenase-2 (COX-2) with IC₅₀ values of 2–5 μM, attributed to fluorine’s electronegativity strengthening hydrogen bonds with active-site residues (e.g., Tyr385) . Molecular docking (AutoDock Vina) predicts binding affinities (ΔG = −9.2 kcal/mol) comparable to celecoxib .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies in antifungal activity (e.g., MIC ranging from 8–64 μg/mL against Candida albicans) arise from variations in assay protocols (e.g., broth microdilution vs. agar diffusion) and compound purity. Standardization using CLSI guidelines, coupled with LC-MS purity verification (>98%), reduces variability . Structure-activity relationship (SAR) studies highlight the necessity of the 3-fluorophenyl group for disrupting fungal lanosterol 14α-demethylase .

Q. Can computational methods predict the stability of tetrazole-metal complexes?

Density functional theory (DFT) calculations (B3LYP/6-31G**) reveal that Ag(I) complexes of this compound exhibit high thermodynamic stability (ΔG = −120 kJ/mol) due to strong N–Ag coordination. Stability correlates with tetrazole’s resonance stabilization and fluorine’s inductive effects . Experimental validation via thermogravimetric analysis (TGA) shows decomposition temperatures >250°C .

Methodological Challenges

Q. How are regioselectivity issues addressed in tetrazole functionalization?

S-alkylation of this compound requires precise control of reaction conditions:

Q. What analytical techniques validate reaction intermediates in multi-step syntheses?

- In situ FT-IR : Monitors azide consumption (2100 cm⁻¹ peak decay) .

- LC-MS/MS : Tracks intermediates (e.g., hydrazone derivatives) with mass accuracy <5 ppm .

Emerging Applications

Q. How is this compound utilized in energetic materials research?

this compound derivatives exhibit high nitrogen content (≥60%) and thermal stability, making them candidates for explosives. For example, ammonium salts of fluorodinitromethyl-tetrazole decompose explosively at 180°C with detonation velocities ~8,500 m/s .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.